molecular formula C14H16FNO3 B256419 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B256419
M. Wt: 265.28 g/mol
InChI Key: XZBVTQSFVMJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as FUB-AKB48, is a synthetic cannabinoid that belongs to the family of indazole carboxamides. It was first synthesized in 2012 by a group of Japanese researchers and has since gained popularity as a research chemical among the scientific community. FUB-AKB48 is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA, and has been found to exhibit potent cannabinoid receptor agonist activity.

Mechanism of Action

8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane acts as a potent agonist at the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane leads to the modulation of various signaling pathways, including the regulation of neurotransmitter release and ion channel activity. This results in a range of physiological and biochemical effects, including altered mood, cognition, and appetite.
Biochemical and Physiological Effects:
8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects in various animal models. These include altered locomotor activity, hypothermia, and antinociceptive effects. It has also been found to produce anxiolytic and antidepressant-like effects, as well as modulate the release of various neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane as a research chemical is its potent cannabinoid receptor agonist activity. This makes it a useful tool for studying the effects of cannabinoid receptor activation on various physiological and biochemical processes. However, one of the limitations of using 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is its relatively short half-life, which can make it difficult to study the long-term effects of cannabinoid receptor activation.

Future Directions

There are several future directions for research on 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as longer half-lives and increased potency. Another area of interest is the investigation of the potential therapeutic applications of 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and other synthetic cannabinoids, particularly in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the long-term effects of cannabinoid receptor activation by 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane and other synthetic cannabinoids.

Synthesis Methods

The synthesis of 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-fluorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The synthesis of 8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane is relatively simple and can be carried out in a laboratory setting using standard equipment.

Scientific Research Applications

8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been used extensively as a research chemical in the field of cannabinoid research. It has been found to exhibit potent cannabinoid receptor agonist activity, particularly at the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoid receptor activation on various physiological and biochemical processes.

properties

Product Name

8-(4-Fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H16FNO3/c15-12-3-1-11(2-4-12)13(17)16-7-5-14(6-8-16)18-9-10-19-14/h1-4H,5-10H2

InChI Key

XZBVTQSFVMJOPF-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)F

solubility

39.2 [ug/mL]

Origin of Product

United States

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